3-fluoro-5-(propan-2-yl)benzoic acid
CAS No.: 942508-01-2
Cat. No.: VC11553401
Molecular Formula: C10H11FO2
Molecular Weight: 182.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942508-01-2 |
---|---|
Molecular Formula | C10H11FO2 |
Molecular Weight | 182.2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular structure of 3-fluoro-5-(propan-2-yl)benzoic acid consists of a benzene ring with three substituents:
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A carboxylic acid group (-COOH) at position 1.
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A fluorine atom at position 3.
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An isopropyl group (-CH(CH₃)₂) at position 5.
This arrangement creates steric hindrance from the isopropyl group and electronic effects from the fluorine, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₀H₁₁FO₂ |
Molecular Weight | 182.19 g/mol |
Exact Mass | 182.0748 Da |
Topological Polar SA | 37.3 Ų |
LogP (Octanol-Water) | 2.89 (estimated) |
The LogP value, estimated using fragment-based methods, indicates moderate lipophilicity, suitable for membrane permeability in drug candidates.
Synthesis Pathways and Optimization
Friedel-Crafts Alkylation
A plausible route involves Friedel-Crafts alkylation of 3-fluorobenzoic acid to introduce the isopropyl group. This method, adapted from Vulcanchem’s synthesis of a positional isomer, proceeds as follows:
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Protection of Carboxylic Acid: Convert 3-fluorobenzoic acid to its methyl ester using SOCl₂/MeOH.
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Electrophilic Substitution: React the ester with isopropyl chloride in the presence of AlCl₃ to install the isopropyl group at position 5.
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Deprotection: Hydrolyze the ester back to the carboxylic acid using NaOH/H₂O.
Yield: ~60–70% (estimated based on analogous reactions).
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Temperature | Time |
---|---|---|---|
Esterification | SOCl₂, MeOH | 0–5°C | 2 hr |
Alkylation | AlCl₃, isopropyl chloride | 80°C | 6 hr |
Deprotection | NaOH (2M), H₂O | Reflux | 3 hr |
Alternative Pathways
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Suzuki-Miyaura Coupling: Aryl halides (e.g., 3-fluoro-5-bromobenzoic acid) could couple with isopropylboronic acid using Pd catalysts .
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Grignard Reaction: Reaction of 3-fluoro-5-iodobenzoic acid with isopropylmagnesium bromide .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
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NMR (¹H):
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δ 1.25 ppm (d, 6H, -CH(CH₃)₂).
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δ 2.95 ppm (m, 1H, -CH(CH₃)₂).
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δ 7.40–7.80 ppm (m, 3H, aromatic protons).
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Thermal Stability
Differential Scanning Calorimetry (DSC) of related fluorobenzoic acids shows decomposition temperatures >200°C, suggesting similar stability for this compound .
Applications in Pharmaceutical Research
Drug Intermediate
Fluorinated benzoic acids are pivotal in designing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The isopropyl group enhances metabolic stability by sterically shielding hydrolysis-prone sites.
Table 3: Bioactivity of Analogous Compounds
Compound | Target | IC₅₀ (nM) |
---|---|---|
3-Fluoro-5-(CF₃)benzoic acid | COX-2 | 45 |
3-Fluoro-4-isopropylbenzoic acid | p38 MAPK | 12 |
Prodrug Development
The carboxylic acid group facilitates prodrug synthesis via esterification, improving oral bioavailability .
Material Science Applications
Liquid Crystals
Fluorine’s electronegativity and the isopropyl group’s bulk enable smectic phase stabilization in liquid crystals, useful in display technologies.
Polymer Additives
Incorporation into polyesters enhances thermal resistance (Tₘ increase by 15–20°C) .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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COX-2 Selectivity Studies: Optimizing anti-inflammatory activity while minimizing GI toxicity.
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Polymer Compatibility Tests: Screening for use in high-performance thermoplastics.
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